molecular formula C13H15N3OS B2897606 (1-methyl-1H-indazol-3-yl)(thiomorpholino)methanone CAS No. 1448125-66-3

(1-methyl-1H-indazol-3-yl)(thiomorpholino)methanone

Cat. No.: B2897606
CAS No.: 1448125-66-3
M. Wt: 261.34
InChI Key: WTRYFPKGVBOQKP-UHFFFAOYSA-N
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Description

(1-methyl-1H-indazol-3-yl)(thiomorpholino)methanone: is a compound that has garnered attention in various fields of research and industry due to its potential implications in the development of new drugs and materials. The compound’s molecular formula is C13H15N3OS and it has a molecular weight of 261.34 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-methyl-1H-indazol-3-yl)(thiomorpholino)methanone typically involves the formation of the indazole ring followed by the introduction of the thiomorpholino group. The synthetic route may include the following steps:

    Formation of the Indazole Ring: The indazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. Common reagents used in this step include hydrazines and ortho-substituted nitrobenzenes.

    Introduction of the Thiomorpholino Group: The thiomorpholino group can be introduced through nucleophilic substitution reactions. This step often involves the use of thiomorpholine and suitable electrophiles under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(1-methyl-1H-indazol-3-yl)(thiomorpholino)methanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

(1-methyl-1H-indazol-3-yl)(thiomorpholino)methanone has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (1-methyl-1H-indazol-3-yl)(thiomorpholino)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may activate or inhibit specific signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    (1-methyl-1H-indazol-3-yl)methanol: This compound shares the indazole core but lacks the thiomorpholino group.

    (1-methyl-1H-indazol-3-yl)acetic acid: Another similar compound with an acetic acid group instead of the thiomorpholino group.

Uniqueness

(1-methyl-1H-indazol-3-yl)(thiomorpholino)methanone is unique due to the presence of both the indazole and thiomorpholino groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(1-methylindazol-3-yl)-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3OS/c1-15-11-5-3-2-4-10(11)12(14-15)13(17)16-6-8-18-9-7-16/h2-5H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTRYFPKGVBOQKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=N1)C(=O)N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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